molecular formula C17H19ClN2O3S2 B2662217 5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 941955-55-1

5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No. B2662217
M. Wt: 398.92
InChI Key: XYQKDXFYYUTPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide” is a compound that is currently under clinical development for the prevention and treatment of thromboembolic diseases . It has a molecular formula of C17H19ClN2O3S2 and a molecular weight of 398.92.


Molecular Structure Analysis

The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H19ClN2O3S2 and a molecular weight of 398.92. Further physical and chemical properties are not well documented in the available literature.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Innovative synthetic routes have been developed for the preparation of sulfonamide derivatives, including those related to 5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide. These methods often involve multi-step reactions that yield novel compounds with potential pharmacological activities. For example, sulfonamide derivatives have been synthesized using key intermediates like 2-chloro-N-(4-sulfamoylphenyl)acetamides, leading to compounds with various biological activities (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).

  • Chemical Characterization and Modifications : Chemical characterization and modifications of these sulfonamide derivatives are crucial for understanding their structure-activity relationships. Studies involve detailed spectroscopic analyses, including NMR and mass spectrometry, to elucidate the structures of the newly synthesized compounds (Zaki, Radwan, & El-Dean, 2017).

Biological and Pharmacological Activities

  • Anticancer Activity : Some sulfonamide derivatives, including those structurally related to 5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide, have shown significant anticancer activity. For instance, novel quinoline bearing sulfonamide derivatives have been evaluated against human breast cancer cell lines, with certain compounds exhibiting comparable or superior activity to known anticancer drugs (Ahmed, Badahdah, & Qassar, 2017).

  • Antimicrobial and Antiviral Properties : The sulfonamide derivatives also display antimicrobial and antiviral properties. This includes novel synthesis and evaluation of compounds as dual inhibitors of Mycobacterium tuberculosis and influenza virus, showcasing the potential of these compounds in treating co-infections or in multifunctional drug development (Marvadi, Krishna, Sinegubova, Volobueva, Esaulkova, Muryleva, Tentler, Sriram, Zarubaev, & Kantevari, 2019).

Safety And Hazards

The specific safety and hazards associated with this compound are not well documented in the available literature. It’s important to note that this product is not intended for human or veterinary use and is for research use only.

Future Directions

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . Future research will likely focus on further clinical trials and potential applications in the treatment of other diseases.

properties

IUPAC Name

5-chloro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S2/c1-11(2)10-20-14-5-4-13(9-12(14)3-7-16(20)21)19-25(22,23)17-8-6-15(18)24-17/h4-6,8-9,11,19H,3,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQKDXFYYUTPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

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